

Long-Acting Injectable Agents Redefine HIV Prevention Landscape

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MK-8527

Cat. No.: B15563395

[Get Quote](#)

A new era in HIV pre-exposure prophylaxis (PrEP) is being led by two long-acting injectable agents, cabotegravir and lenacapavir, which have demonstrated superior efficacy in preventing HIV acquisition compared to daily oral antiretrovirals. These agents offer a significant paradigm shift, replacing the need for daily pill adherence with infrequent injections, addressing a major challenge in HIV prevention.

Comparative Efficacy and Key Clinical Trial Data

Recent meta-analyses of pivotal Phase 3 clinical trials have underscored the high efficacy of both cabotegravir and lenacapavir. Cabotegravir, administered as an intramuscular injection every two months, and lenacapavir, a subcutaneous injection given every six months, have shown remarkable success in diverse populations.

Agent	Pivotal Trials	Key Population (s)	Comparator	Primary Efficacy Outcome	Incidence Rate (Active Drug)	Incidence Rate (Comparator)
Cabotegravir LA (Apretude)	HPTN 083[1][2][3][4]	Cisgender men and transgender women who have sex with men	Daily oral TDF/FTC	66% reduction in HIV incidence vs. TDF/FTC[1]	0.41 per 100 person-years[1]	1.22 per 100 person-years[1]
HPTN 084[5][6][7][8]	Cisgender women	Daily oral TDF/FTC	90% reduction in risk of acquiring HIV-1 vs. TDF/FTC[5][6]	0.15 per 100 person-years[5]	1.85 per 100 person-years[5]	
Lenacapavir (Yeztugo)	PURPOSE 1[9][10][11][12]	Adolescent girls and young women	Background HIV Incidence / Daily oral F/TAF**	100% efficacy (zero infections in the lenacapavir group)[13][14]	0.00 per 100 person-years	N/A
PURPOSE 2[13][15][16][17][18][19]	Cisgender men, transgender men, transgender women, and gender non-binary individuals	Background HIV Incidence / Daily oral F/TDF***	96% reduction in HIV risk vs. background incidence[13]	0.10 per 100 person-years[15][16]	0.93 per 100 person-years (F/TDF group)[15]	

*TDF/FTC: Tenofovir disoproxil fumarate/emtricitabine (Truvada) **F/TAF:

Emtricitabine/tenofovir alafenamide (Descovy)[10] ***F/TDF: Emtricitabine/tenofovir disoproxil fumarate[15]

Experimental Protocols

The robust data supporting these long-acting agents stem from meticulously designed, large-scale, randomized, double-blind, active-controlled clinical trials.

HPTN 083 & HPTN 084 (Cabotegravir)

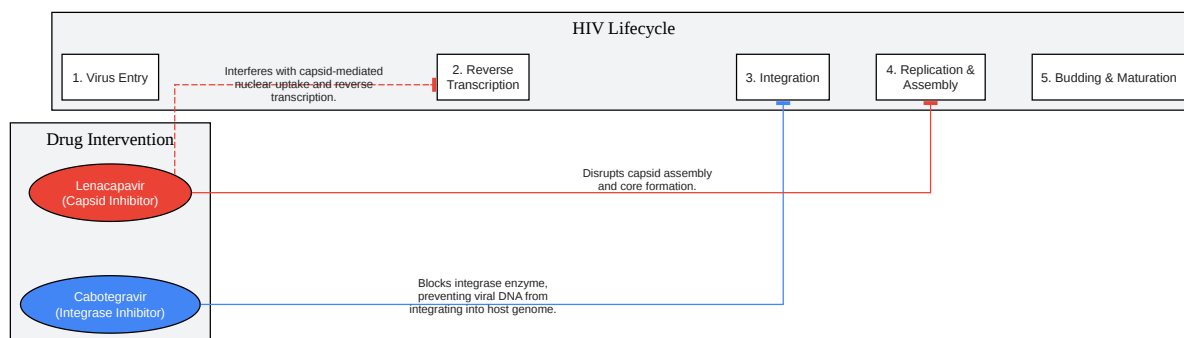
- Study Design: These were Phase 2b/3 (HPTN 083) and Phase 3 (HPTN 084) randomized, double-blind, double-dummy, active-controlled trials.[2][6][7]
- Participant Screening: Eligible participants were HIV-negative, at high risk for acquiring HIV, and met specific age and health criteria.[5][7] For HPTN 084, participants were cisgender women aged 18-45 who agreed to use long-acting contraception.[5][8]
- Randomization and Blinding: Participants were randomly assigned in a 1:1 ratio to receive either active cabotegravir and a placebo for the daily oral pill, or active daily oral TDF/FTC and a placebo injection.[1][8] This double-dummy design ensured that participants and investigators remained blinded to the treatment allocation.
- Intervention:
 - Oral Lead-in Phase: Both arms began with a 5-week oral lead-in phase to assess tolerability. The cabotegravir arm received oral cabotegravir tablets and TDF/FTC placebo, while the comparator arm received active TDF/FTC tablets and an oral placebo.[1][5][7]
 - Injection Phase: Following the lead-in, the cabotegravir arm received intramuscular injections every 8 weeks, while continuing the daily oral placebo. The TDF/FTC arm continued their active daily pill and received placebo injections.[7][8]
- Primary Endpoint: The primary outcome measured was the incidence of HIV-1 infection in the intention-to-treat population.[6][7]

PURPOSE 1 & PURPOSE 2 (Lenacapavir)

- Study Design: These are Phase 3, double-blind, multicenter, randomized studies.[12][15][16]
- Participant Screening: Participants were HIV-negative individuals at risk for HIV infection. PURPOSE 1 enrolled adolescent girls and young women in sub-Saharan Africa.[9][10] PURPOSE 2 enrolled cisgender men, transgender women, transgender men, and gender non-binary individuals who have sex with partners assigned male at birth.[16][19]
- Randomization and Blinding: Participants were randomized in a 2:1 ratio to receive either subcutaneous lenacapavir or a daily oral comparator (F/TAF in PURPOSE 1, F/TDF in PURPOSE 2).[15]
- Intervention: The active group received subcutaneous injections of lenacapavir every 26 weeks (6 months). The comparator group received daily oral tablets.
- Primary Endpoint: The primary efficacy analysis compared the incidence of HIV infection in the lenacapavir group with the background HIV incidence in the screened population. A secondary analysis compared the incidence with the active oral comparator group.[15]

Mechanism of Action & Clinical Workflow

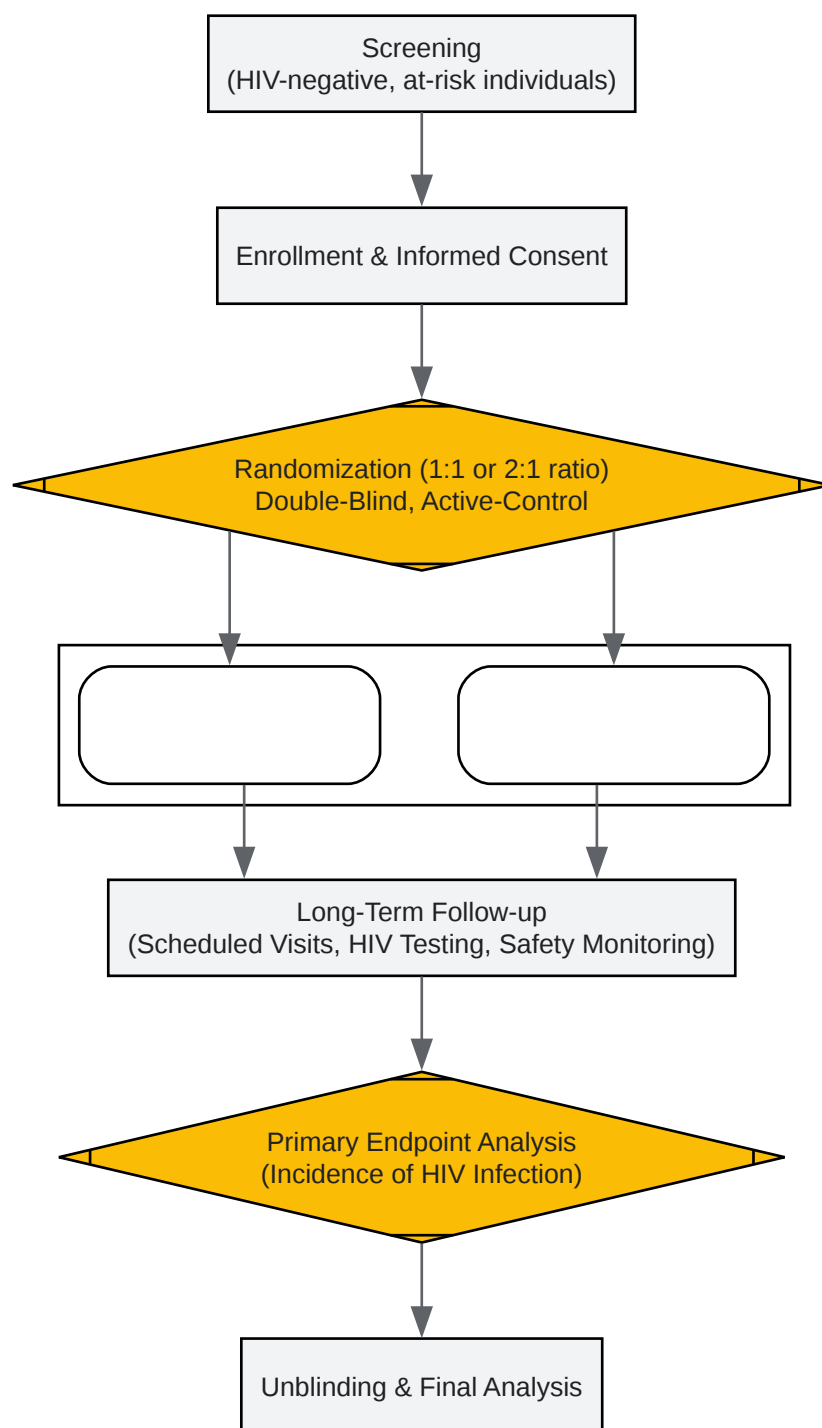
The distinct mechanisms of action of these drugs and the workflows of their pivotal trials are critical for understanding their roles in HIV prevention.



[Click to download full resolution via product page](#)

Caption: Mechanisms of action for Cabotegravir and Lenacapavir targeting the HIV lifecycle.

Cabotegravir is an integrase strand transfer inhibitor (INSTI) that prevents the HIV DNA from being integrated into the host cell's genome, a crucial step for viral replication.^{[20][21][22]} Lenacapavir is a first-in-class capsid inhibitor that disrupts multiple stages of the viral lifecycle, including capsid-mediated nuclear uptake, virus assembly, and release.^{[23][24][25][26]}



[Click to download full resolution via product page](#)

Caption: Generalized workflow for long-acting HIV PrEP pivotal clinical trials.

This workflow illustrates the standard design of the Phase 3 trials for long-acting PrEP. It begins with screening at-risk, HIV-negative individuals, followed by randomization into blinded study

arms.[2][7] Both arms are actively controlled, with one receiving the investigational injectable and a placebo pill, and the other receiving an active daily pill and a placebo injection.[1][8] Rigorous follow-up and monitoring continue until the primary endpoint—the rate of new HIV infections—is assessed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of Human Immunodeficiency Virus (HIV) Infection in Cisgender Men and Transgender Women Who Have Sex With Men Receiving Injectable Cabotegravir for HIV Prevention: HPTN 083 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icap.columbia.edu [icap.columbia.edu]
- 3. HPTN 083 - Wikipedia [en.wikipedia.org]
- 4. uclahealth.org [uclahealth.org]
- 5. apretudehcp.com [apretudehcp.com]
- 6. viivexchange.com [viivexchange.com]
- 7. icap.columbia.edu [icap.columbia.edu]
- 8. Cabotegravir for the prevention of HIV-1 in women: results from HPTN 084, a phase 3, randomised clinical trial. | Botswana Harvard Partnership [bhp.org.bw]
- 9. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 10. PURPOSE Trials for Lenacapavir | HIV Prevention [purposestudies.com]
- 11. PURPOSE 1 Study | Clinical Trials for HIV Prevention [purposestudies.com]
- 12. avac.org [avac.org]
- 13. Long-acting injectable lenacapavir continues to show promising results for HIV prevention [who.int]
- 14. Treatment and prevention of HIV/AIDS: Unfinished business | PLOS Medicine [journals.plos.org]

- 15. Twice-Yearly Lenacapavir for HIV Prevention in Men and Gender-Diverse Persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gilead.com [gilead.com]
- 17. PURPOSE 2: Study of Lenacapavir for HIV Prevention | St. Jude Care & Treatment [stjude.org]
- 18. PURPOSE 2 Study | Lenacapavir [purposestudies.com]
- 19. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Cabotegravir - Wikipedia [en.wikipedia.org]
- 22. drugs.com [drugs.com]
- 23. go.drugbank.com [go.drugbank.com]
- 24. Lenacapavir - Wikipedia [en.wikipedia.org]
- 25. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. natap.org [natap.org]
- To cite this document: BenchChem. [Long-Acting Injectable Agents Redefine HIV Prevention Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563395#meta-analysis-of-clinical-trial-data-for-long-acting-hiv-prep]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com